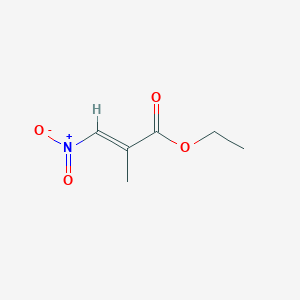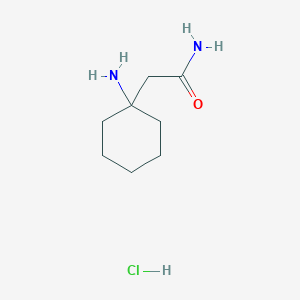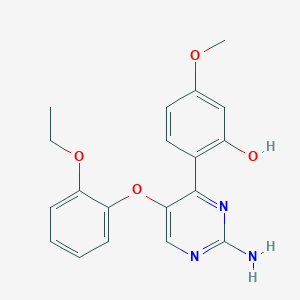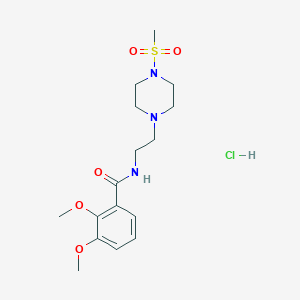![molecular formula C27H22F2N4O2S B2565572 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide CAS No. 1052668-22-0](/img/structure/B2565572.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide” is a complex organic molecule. It has a molecular formula of C29H28N4O2S . This compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The exact structure would require a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Antitumor Activity A study involving the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, revealed significant antitumor activity against a broad spectrum of cancer cell lines. Compounds in this category were found to be 1.5–3.0 times more potent than the positive control 5-fluorouracil, highlighting their potential as effective anticancer agents. Molecular docking studies indicated a mechanism of action through inhibition of key proteins like EGFR-TK and B-RAF kinase, suggesting a targeted approach to cancer treatment (Al-Suwaidan et al., 2016).
Chemical Synthesis Techniques Research on chemical synthesis techniques has led to the development of new pathways for creating benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines. These compounds are structurally related to the specified compound and are synthesized via microwave irradiation in the presence of a copper catalyst, showcasing advancements in efficient and rapid chemical synthesis methods (Dao et al., 2017).
Mechanochemical Synthesis Another study explored the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones. This solvent-free approach represents a green chemistry method, reducing the environmental impact of chemical synthesis and opening new avenues for creating compounds similar to the specified chemical (Bera et al., 2022).
Antitumor Evaluation of Trimethoxyanilides Trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, closely related to the compound , have been synthesized and evaluated for their antitumor properties. These compounds showed extensive antitumor efficiency against various tumor cell lines, highlighting the potential therapeutic applications of such chemical structures in oncology (Mohamed et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains an imidazoquinazoline moiety, which is a heterocyclic compound. Heterocyclic compounds are often found in many pharmaceuticals and could interact with a variety of biological targets .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many drugs with heterocyclic structures like imidazoquinazoline are involved in pathways related to cell signaling, enzyme inhibition, or receptor modulation .
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,5-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O2S/c1-2-23(25(34)31-21-15-17(28)12-13-19(21)29)36-27-32-20-11-7-6-10-18(20)24-30-22(26(35)33(24)27)14-16-8-4-3-5-9-16/h3-13,15,22-23H,2,14H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZGJAJCBTFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2565493.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)



